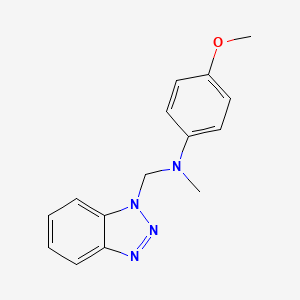

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline

CAS No.:

Cat. No.: VC13310260

Molecular Formula: C15H16N4O

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N4O |

|---|---|

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | N-(benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline |

| Standard InChI | InChI=1S/C15H16N4O/c1-18(12-7-9-13(20-2)10-8-12)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 |

| Standard InChI Key | ZRIDPKSVOHXIQB-UHFFFAOYSA-N |

| SMILES | CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC |

| Canonical SMILES | CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline features a benzotriazole moiety (a fused bicyclic structure with three nitrogen atoms) linked via a methylene group to a substituted aniline ring. The aniline component is modified with a methoxy group at the para position and a methyl group on the nitrogen atom. The IUPAC name reflects this arrangement: N-(benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline.

The compound’s canonical SMILES string, , encodes its connectivity. X-ray crystallography data for this specific compound remain unpublished, but analogous benzotriazole derivatives exhibit planar benzotriazole rings and twisted conformations between the benzotriazole and aniline groups due to steric hindrance .

Physical and Spectral Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 268.31 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) |

Spectroscopic characterization of related compounds reveals distinct IR absorption bands for N-H (≈3300 cm⁻¹), C=N (≈1600 cm⁻¹), and aromatic C-H (≈3050 cm⁻¹) stretches . NMR spectra typically show signals for the methoxy group at δ ≈3.8 ppm, methyl groups at δ ≈3.3 ppm, and aromatic protons between δ 6.8–7.5 ppm .

Synthesis and Optimization

Reductive Amination Strategy

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline follows a reductive amination protocol, as detailed in recent benzotriazole hybrid studies . A representative pathway involves:

-

Intermediate Formation: Reacting 4-methoxy-N-methylaniline with benzotriazole-1-carbaldehyde in methanol under acidic conditions (acetic acid).

-

Reduction: Treating the imine intermediate with sodium cyanoborohydride () to yield the final product .

The reaction proceeds at ambient temperature, achieving yields of 65–75% after purification via column chromatography . Solvent optimization studies indicate methanol as superior to THF or dichloroethane, with elevated temperatures (e.g., 60°C) reducing yields due to side reactions .

Synthetic Challenges and Solutions

-

Regioselectivity: Competing reactions at benzotriazole’s N1 vs. N2 positions are mitigated by using bulky substituents on the aniline group .

-

Byproduct Formation: Unreacted aldehyde intermediates are minimized by stoichiometric control and slow addition of .

Biological Applications and Research Findings

Antimicrobial Activity

Structural analogs of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxy-N-methylaniline exhibit broad-spectrum antimicrobial properties. For example, derivatives with chloro or nitro substituents on the aniline ring show minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . The methoxy group enhances membrane permeability, while the benzotriazole moiety disrupts microbial DNA synthesis through intercalation .

Antimalarial Activity

Preliminary data indicate moderate activity against Plasmodium falciparum (IC₅₀ ≈12 μM), attributed to the compound’s ability to chelate iron in heme groups .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the aniline ring to optimize potency and selectivity.

-

In Vivo Pharmacokinetics: Evaluating bioavailability and metabolic stability in animal models.

-

Mechanistic Studies: Elucidating interactions with bacterial DNA gyrase and DHFR using X-ray crystallography.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume